molecular formula C10H11ClO3 B13968156 2,3-Dimethoxy-5-methylbenzoyl chloride CAS No. 90919-49-6

2,3-Dimethoxy-5-methylbenzoyl chloride

Cat. No.: B13968156
CAS No.: 90919-49-6
M. Wt: 214.64 g/mol
InChI Key: SJJPLAOYXDTMMY-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two methoxy groups at the 2 and 3 positions and a methyl group at the 5 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dimethoxy-5-methylbenzoyl chloride typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like N,N-dimethylformamide (DMF). The process involves stirring the mixture at room temperature, followed by the addition of thionyl chloride and continued stirring to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine (TEA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Substituted benzoyl derivatives.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

2,3-Dimethoxy-5-methylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-methylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzoyl chloride
  • 3,5-Dimethoxybenzoyl chloride
  • 2,5-Dimethoxybenzoyl chloride

Uniqueness

2,3-Dimethoxy-5-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

90919-49-6

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2,3-dimethoxy-5-methylbenzoyl chloride

InChI

InChI=1S/C10H11ClO3/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5H,1-3H3

InChI Key

SJJPLAOYXDTMMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OC)C(=O)Cl

Origin of Product

United States

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